molecular formula C12H24N3P B2467684 Tris(1-pyrrolidinyl)phosphine CAS No. 5666-12-6

Tris(1-pyrrolidinyl)phosphine

Cat. No.: B2467684
CAS No.: 5666-12-6
M. Wt: 241.319
InChI Key: PXFLCAQHOZXYED-UHFFFAOYSA-N
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Description

Tris(1-pyrrolidinyl)phosphine, also known as Tripyrrolidinophosphine, is an organic phosphorus compound with the chemical formula C12H24N3P . It is used as a monodentate P-donor ligand and a phosphitylation reagent for oligonucleotide synthesis .


Synthesis Analysis

This compound is used as a phosphitylation reagent for oligonucleotide synthesis . It is also used in various types of coupling reactions, including Suzuki–Miyaura cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H24N3P . The molecular weight is 241.31 .


Chemical Reactions Analysis

This compound is used in various types of reactions. It is a monodentate P-donor ligand and is used as a phosphitylation reagent for oligonucleotide synthesis . It is also used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.041 at 25 °C and 1.049 g/mL at 25 °C . The boiling point is 104 °C at 0.1 mmHg . The refractive index is n20/D 1.53 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis via Transamination : Tris(1-pyrrolidinyl)phosphine can be synthesized through a transamination route from tris(diethylamino)phosphine, offering nearly quantitative yields. This method provides an easy and convenient synthesis under mild conditions (Hussain, Elias, & Rao, 1988).

  • Electron-Donating Ability and Electrocatalytic Activity : Tris(N-pyrrolidinyl)phosphine exhibits superior electron-donating ability compared to other phosphine ligands. It has been used in synthesizing complexes related to the iron hydrogenase active site, displaying potential in hydrogen production. This compound can catalyze the reduction of protons to hydrogen, as demonstrated by its electrocatalytic activity (Hou et al., 2006).

  • Electron-Rich Donor Ligands : Phosphines containing pyrrolidine groups have been prepared and identified as highly electron-rich donor ligands. Their electronic and structural properties make them useful in various chemical reactions, offering unique opportunities for new applications (Clarke, Holliday, Slawin, & Woollins, 2002).

Applications in Catalysis and Coordination Chemistry

  • Catalysis in Pulp and Paper Industry : this compound and its derivatives have been explored for their role in catalyzing hydrogenation processes in the pulp and paper industry. This includes in situ Ru-P(CH2OH)3 hydrogenation catalysts for bleaching pulps and unsaturated functionalities in lignin model compounds (James & Lorenzini, 2010).

  • Model Complexes for Enzymatic Function : It has been used to synthesize monosubstituted complexes that function as models for the hydrogen-producing capability of the iron hydrogenase active site. These models help in understanding the enzymatic function and potential applications in bio-inspired catalysis (Hou et al., 2006).

Miscellaneous Applications

  • Electrolyte Additive in Batteries : A derivative of this compound, tris(pentafluorophenyl) phosphine, has been used as an electrolyte additive in high-voltage lithium-ion batteries, improving their cycling performance (Xu et al., 2012).

  • Supramolecular Assemblies in Chemistry : It has also found application in the creation of supramolecular encapsulated ligand assemblies, demonstrating the versatility of this compound in forming complex molecular structures (Kleij et al., 2005).

  • Pharmaceutical Applications : this compound and its derivatives show potential in the synthesis of new pharmaceuticals, indicating a cross-disciplinary application of this compound in both chemistry and medicine (Gusarova et al., 2008).

Mechanism of Action

Target of Action

Tris(1-pyrrolidinyl)phosphine, also known as Tri(pyrrolidin-1-yl)phosphine, is a monodentate P-donor ligand . It primarily targets the phosphorous atom in the molecule, which plays a crucial role in its interaction with other compounds.

Mode of Action

The compound acts as a phosphitylation reagent for oligonucleotide synthesis . It interacts with its targets by donating a phosphorous atom, which results in the formation of a phosphonium salt. This interaction facilitates various coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to oligonucleotide synthesis . The downstream effects of these pathways include the formation of phosphonium salts, which are crucial intermediates in various coupling reactions.

Pharmacokinetics

Its physical properties such as boiling point (104 °c/01 mmHg) and density (1041 at 25 °C, 1049 g/mL at 25 °C) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a phosphitylation reagent. It facilitates the formation of phosphonium salts, which are crucial intermediates in various coupling reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a combustible liquids storage class . Additionally, exposure to mist, gas, or vapors should be avoided, and personal protective equipment should be used when handling this compound .

Safety and Hazards

Tris(1-pyrrolidinyl)phosphine should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. It should be kept away from open flames and high temperatures . In case of accidental ingestion or contact, immediate medical attention may be required .

Properties

IUPAC Name

tripyrrolidin-1-ylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFLCAQHOZXYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)P(N2CCCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5666-12-6
Record name Tris(1-pyrrolidinyl)phosphine
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